molecular formula C19H21N3O B11479927 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

Cat. No.: B11479927
M. Wt: 307.4 g/mol
InChI Key: FVHKIGHCUWTXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The structure of this compound consists of a benzimidazole core with a phenyl group at the 2-position and a piperidin-1-ylmethyl group at the 4-position.

Chemical Reactions Analysis

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it targets the cell wall synthesis of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . For its anticancer properties, it acts on estrogen receptors in breast cancer cells, leading to gene activation and inhibition of cancer cell proliferation . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol can be compared with other similar compounds, such as 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazoles . These compounds share a similar benzimidazole core structure but differ in the substituents attached to the core. The unique combination of the phenyl and piperidin-1-ylmethyl groups in this compound contributes to its distinct pharmacological properties and applications. Other similar compounds include various piperazine derivatives, which also exhibit a wide range of biological and pharmaceutical activities .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol

InChI

InChI=1S/C19H21N3O/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21)

InChI Key

FVHKIGHCUWTXCC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O

Origin of Product

United States

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